molecular formula C10H25NSn B14753647 N,N,1,1,1-Pentaethylstannanamine CAS No. 1066-86-0

N,N,1,1,1-Pentaethylstannanamine

Cat. No.: B14753647
CAS No.: 1066-86-0
M. Wt: 278.02 g/mol
InChI Key: IVRBFTXHFJFGQG-UHFFFAOYSA-N
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Description

N,N,1,1,1-Pentaethylstannanamine: is an organotin compound with the molecular formula C10H25NSn It is characterized by the presence of a tin atom bonded to a nitrogen atom and five ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1,1-Pentaethylstannanamine typically involves the reaction of stannous chloride with diethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{SnCl}_2 + 2 \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{this compound} + 2 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: N,N,1,1,1-Pentaethylstannanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of stannic derivatives.

    Reduction: Formation of stannous derivatives.

    Substitution: Formation of substituted stannanamines with various functional groups.

Scientific Research Applications

Chemistry: N,N,1,1,1-Pentaethylstannanamine is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of other organotin compounds.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for developing new antibiotics.

Medicine: The compound’s unique properties are being explored for potential therapeutic applications, including anticancer and antifungal treatments. Its interaction with cellular components is of particular interest in medicinal chemistry.

Industry: this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its role in catalysis and material science is also being investigated.

Mechanism of Action

The mechanism by which N,N,1,1,1-Pentaethylstannanamine exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to proteins and altering their function. This interaction can lead to the inhibition of microbial growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

  • N,N-Diethylstannanamine
  • N,N-Dimethylstannanamine
  • N,N-Dipropylstannanamine

Comparison: N,N,1,1,1-Pentaethylstannanamine is unique due to the presence of five ethyl groups, which confer distinct steric and electronic properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

1066-86-0

Molecular Formula

C10H25NSn

Molecular Weight

278.02 g/mol

IUPAC Name

N-ethyl-N-triethylstannylethanamine

InChI

InChI=1S/C4H10N.3C2H5.Sn/c1-3-5-4-2;3*1-2;/h3-4H2,1-2H3;3*1H2,2H3;/q-1;;;;+1

InChI Key

IVRBFTXHFJFGQG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Sn](CC)(CC)CC

Origin of Product

United States

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